
N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of organic compounds known as acrylamides, which have various applications in material science, pharmaceuticals, and research due to their diverse chemical functionalities and structural versatility. The interest in this specific acrylamide derivative stems from its unique substituents, which potentially impart distinct physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of acrylamide derivatives typically involves acylation reactions, where an amine is reacted with an acyl chloride or an acid anhydride. A study by Yuan Jia-cheng (2012) describes a method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide by acylation, which could be adapted for synthesizing the compound of interest by adjusting the reactants to include 4-chloro-2-methylphenyl and 2-methoxyphenyl groups (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectroscopy. A study involving diastereoselective synthesis and X-ray crystallographic studies of similar acrylamide derivatives provides insights into the molecular geometry, confirming stereochemistry through crystallographic analysis (S. Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamides can undergo various chemical reactions, including polymerization, addition reactions, and further functionalization. The presence of the acrylamide group allows for reactivity towards nucleophiles, while the aromatic substituents may undergo electrophilic substitution reactions. The synthesis and reactions of pyrazoline derivatives using acrylamide as starting material demonstrate the versatility of acrylamides in organic synthesis (Mohamed M. Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of acrylamides, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. For instance, the solubility of acrylamides in various solvents can be critical for their application in polymer science and drug delivery systems. Research on the solubilities of similar acrylamide compounds in different solvents provides valuable data for predicting the behavior of the compound of interest (Xinding Yao et al., 2010).
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-11-14(18)8-9-15(12)19-17(20)10-7-13-5-3-4-6-16(13)21-2/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEIRNAQXTZTTB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2-methylphenyl)-3-(2-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)


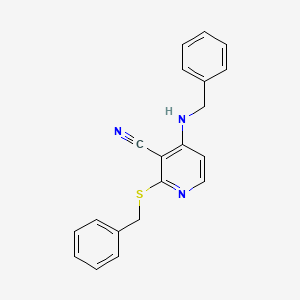
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)
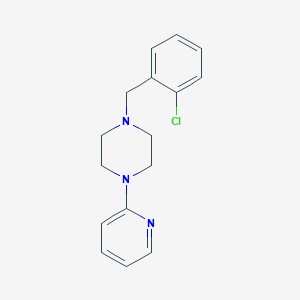
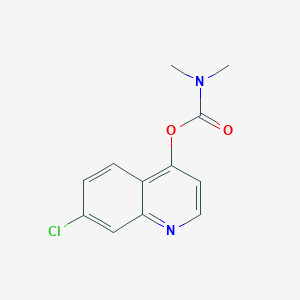
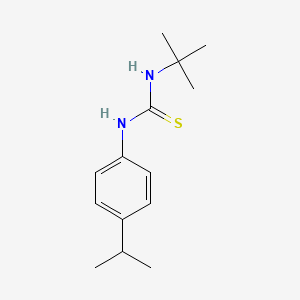
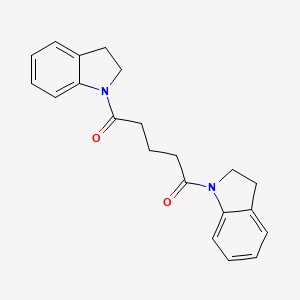
![1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)
![2-(2-fluorophenyl)-N-{2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}acetamide](/img/structure/B5635670.png)
![(1S*,5R*)-3-benzoyl-6-{[(cyclopropylmethyl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635680.png)
![methyl 4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5635690.png)